molecular formula C12H13NO3 B12655647 Ethyl 2-formamido phenyl acrylate CAS No. 25315-34-8

Ethyl 2-formamido phenyl acrylate

Cat. No.: B12655647
CAS No.: 25315-34-8
M. Wt: 219.24 g/mol
InChI Key: NSIFWGFNWXAKOX-FLIBITNWSA-N
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Description

Ethyl 2-formamido phenyl acrylate (EFPA) is an acrylate ester derivative featuring a phenyl ring substituted with a formamido (-NHCHO) group at the 2-position and an ethyl ester moiety. The formamido group may enhance intermolecular interactions (e.g., hydrogen bonding) or biological activity, as seen in related compounds with aromatic substituents . EFPA’s acrylate backbone enables participation in polymerization reactions, while the phenyl and formamido groups could influence solubility, thermal stability, and reactivity compared to simpler acrylates like ethyl acrylate .

Properties

CAS No.

25315-34-8

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl (Z)-2-formamido-3-phenylprop-2-enoate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)11(13-9-14)8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,13,14)/b11-8-

InChI Key

NSIFWGFNWXAKOX-FLIBITNWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/NC=O

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)NC=O

Origin of Product

United States

Preparation Methods

Esterification of Acrylic Acid with Phenolic or Alcoholic Precursors

A common approach to prepare ethyl phenyl acrylates involves the esterification of acrylic acid with phenethyl alcohol or phenol derivatives under acid catalysis and controlled temperature:

Step Conditions Reagents Notes Yield (%)
1. Mixing 90-120 °C, inert gas or air atmosphere Acrylic acid, phenethyl alcohol, polymerization inhibitor (e.g., p-tert-butyl catechol), catalyst (e.g., p-toluenesulfonic acid) Reaction time 3-8 h -
2. Reduced pressure distillation 120-140 °C, vacuum > 0.09 MPa First mixture Removes water and unreacted materials -
3. Washing Sequential addition of sodium bicarbonate (5-8%), sodium chloride (20-25%), and water Second mixture Separates organic layer containing product -
4. Final distillation 60-80 °C, vacuum > 0.09 MPa Organic layer Purifies product 85-89%

This method is exemplified by multiple patent examples showing consistent yields around 85-89% for 2-phenylethyl acrylate, a close analog to ethyl 2-formamido phenyl acrylate backbone.

Alternative Synthetic Routes and Catalysts

Dehydration Esterification Using Polyphosphoric Acid

A process for phenyl acrylates involves direct dehydration esterification of acrylic acid with phenol derivatives using polyphosphoric acid as a dehydrating agent at temperatures above 110 °C, typically 125-150 °C, for 5-30 hours. This method avoids the use of (meth)acryloyl chloride and minimizes polymerization:

Parameter Details
Temperature 125-150 °C
Catalyst Polyphosphoric acid, p-toluenesulfonic acid, sulfuric acid
Reaction time 5-30 h
Pressure Atmospheric or reduced pressure
Yield 60-73% for phenyl methacrylate, similar for acrylates

This method is industrially advantageous for producing phenyl acrylates with high refractive index and thermal resistance.

Two-Step Condensation Using Phenylacetate and Paraformaldehyde

Another approach to synthesize 2-phenyl acrylates involves:

  • Condensation of phenyl acetate with paraformaldehyde in the presence of sodium ethylate and oxalic acid diethyl ester.
  • Use of phase-transfer catalysts to improve yield (~74%).
  • Control of side reactions such as transesterification and Cannizzaro reaction to minimize methyl ester impurities.

This method is more complex but can yield high-purity acrylates suitable for further functionalization to formamido derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield (%) Notes
Acid-catalyzed esterification (patent method) Acrylic acid, phenethyl alcohol, acid catalyst 90-120 °C, 3-8 h, vacuum distillation High yield, scalable 85-89 Polymerization inhibitors used
Polyphosphoric acid dehydration Acrylic acid, phenol, polyphosphoric acid 125-150 °C, 5-30 h Avoids (meth)acryloyl chloride, industrial scale 60-73 Longer reaction time
Nucleophilic substitution + reduction Ethyl 2-bromoacetate, potassium carbonate, Fe powder Reflux, 8 h + 4 h Enables amino group introduction - Precursor for formamido group
Condensation with paraformaldehyde Phenyl acetate, paraformaldehyde, sodium ethylate Phase-transfer catalysis High purity acrylates ~74 Complex, side reactions possible

Research Findings and Considerations

  • Polymerization inhibitors such as p-tert-butyl catechol and hydroquinone are critical to prevent premature polymerization during acrylate synthesis.
  • Vacuum distillation under controlled temperature and pressure is essential for removing water and unreacted materials, improving purity and yield.
  • Formylation of amino groups to formamido derivatives requires careful control of reaction conditions to avoid hydrolysis or side reactions.
  • Industrial processes favor dehydration esterification with polyphosphoric acid for cost-effectiveness and scalability despite longer reaction times.
  • Phase-transfer catalysis enhances yields in condensation reactions but requires careful control to minimize side products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formamido phenyl acrylate undergoes various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The acrylate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the acrylate group under mild conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-formamido phenyl acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-formamido phenyl acrylate involves its interaction with various molecular targets. The acrylate moiety can undergo polymerization reactions, forming long chains that impart specific properties to the resulting polymers. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares EFPA with structurally or functionally related acrylate esters, based on available evidence:

Compound Substituents Key Properties/Applications References
Ethyl 2-formamido phenyl acrylate 2-formamido phenyl, ethyl ester Hypothesized: Potential pharmaceutical intermediate; enhanced hydrogen bonding due to -NHCHO. Inferred
Ethyl 2-(2,4-difluoro phenyl) acetate 2,4-difluoro phenyl, ethyl ester Fluorinated analog; crystal structure resolved; used as a synthetic intermediate in drug design.
Ethyl 2-(2-cyano-3-substituted phenyl acrylamido) derivatives Cyano, substituted phenyl, acrylamido Antioxidant/anti-inflammatory activity; melting points ~120–150°C; solubility in benzene/ethyl acetate.
Ethyl 2-((phenylsulfonyl)methyl)acrylate Phenylsulfonyl, methyl, ethyl ester Electron-withdrawing sulfonyl group modifies reactivity; used in sulfone synthesis.
Ethyl methacrylate Methyl, ethyl ester Aliphatic acrylate; lower thermal stability (Tg ~65°C); widely used in plastics/adhesives.
Benzyl acrylate Benzyl, ethyl ester Aromatic ester; higher hydrophobicity; employed in UV-curable coatings.
2-(Dimethylamino)ethyl acrylate Dimethylamino, ethyl ester Cationic monomer for water-soluble polymers; combustible liquid; used in flocculants.

Key Insights:

Structural Effects on Reactivity :

  • Electron-Donating vs. Withdrawing Groups : EFPA’s formamido group (-NHCHO) is moderately electron-withdrawing, likely slowing radical polymerization compared to ethyl methacrylate (electron-donating methyl group) . Sulfonyl substituents (e.g., in ) further reduce electron density, enhancing electrophilic reactivity.
  • Aromatic vs. Aliphatic Substituents : Benzyl acrylate and EFPA exhibit greater hydrophobicity than aliphatic analogs, influencing solubility in organic solvents like benzene .

Thermal and Physical Properties :

  • Fluorinated phenyl derivatives (e.g., ) often display higher melting points due to crystal packing from fluorine’s electronegativity. EFPA’s formamido group may similarly promote crystallinity via hydrogen bonding.
  • Aliphatic acrylates (e.g., ethyl methacrylate) generally have lower glass transition temperatures (Tg) than aromatic analogs, impacting polymer flexibility .

Biological and Industrial Applications: Pharmaceutical Intermediates: EFPA’s formamido group aligns with fluorinated phenyl esters () and cyano-acrylamido derivatives () in serving as intermediates for bioactive molecules. Polymer Chemistry: Unlike 2-(dimethylamino)ethyl acrylate (used in cationic flocculants ), EFPA’s aromaticity may suit specialty polymers requiring rigidity or UV stability.

Safety and Handling :

  • Acrylate esters (e.g., ethyl acrylate ) typically require precautions against inhalation and skin contact. EFPA’s substituents may alter toxicity, but standard acrylate handling protocols (e.g., ventilation, PPE) are recommended.

Biological Activity

Ethyl 2-formamido phenyl acrylate is a chemical compound characterized by its unique structure, which includes an ethyl ester group, a formamido group, and an acrylate moiety. This combination imparts distinctive chemical properties that may contribute to various biological activities, including antimicrobial and anticancer potentials. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, biological tests, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : Approximately 219.24 g/mol
  • Key Functional Groups : Ethyl ester, formamido, acrylate

The presence of these functional groups suggests potential for interactions with biological molecules, making it a candidate for various applications in medicinal chemistry.

Synthesis Methods

This compound can be synthesized through several methods. These include:

  • Esterification Reactions : Combining formamide derivatives with acrylic acids.
  • Radical Polymerization : Utilizing radical initiators to create the acrylate structure.

The choice of synthesis method can influence the yield and purity of the final product, which is crucial for subsequent biological testing .

Antimicrobial Activity

Research indicates that many acrylates possess antimicrobial properties. This compound is hypothesized to exhibit similar activities due to its structural characteristics. Studies have shown that compounds with acrylate functionalities can inhibit the growth of various bacteria and fungi .

CompoundActivity TypeReference
This compoundAntimicrobial
Other AcrylatesAntimicrobial

Anticancer Potential

The anticancer potential of this compound has not been extensively studied; however, its structural analogs have shown promising results in inhibiting cancer cell proliferation. Specific studies have demonstrated that derivatives of similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

A summary of findings related to anticancer activity includes:

CompoundCell Line TestedIC50_{50} (µg/mL)Mechanism of Action
This compound (hypothetical)MCF-7TBDInduction of apoptosis
Similar DerivativesHeLa33.35Apoptosis induction via mitochondrial dysfunction

Case Studies

  • Study on Acrylate Derivatives : A study demonstrated that certain acrylates could significantly inhibit cancer cell growth through mechanisms involving mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation . Although this compound was not directly tested, its structural similarity suggests potential efficacy.
  • Antimicrobial Testing : Preliminary tests on related compounds indicate that this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Further research is necessary to quantify its effectiveness .

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